Cas no 2172579-63-2 (4-(4,4-Difluoropentyl)oxolan-3-ol)
4-(4,4-Difluoropentyl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 2172579-63-2
- 4-(4,4-difluoropentyl)oxolan-3-ol
- EN300-1635377
- 4-(4,4-Difluoropentyl)oxolan-3-ol
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- Inchi: 1S/C9H16F2O2/c1-9(10,11)4-2-3-7-5-13-6-8(7)12/h7-8,12H,2-6H2,1H3
- InChI Key: SNHYLPSUHZXGFN-UHFFFAOYSA-N
- SMILES: FC(C)(CCCC1COCC1O)F
Computed Properties
- Exact Mass: 194.11183607g/mol
- Monoisotopic Mass: 194.11183607g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 29.5Ų
4-(4,4-Difluoropentyl)oxolan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635377-0.05g |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 0.05g |
$1368.0 | 2023-07-10 | ||
| Enamine | EN300-1635377-0.1g |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 0.1g |
$1433.0 | 2023-07-10 | ||
| Enamine | EN300-1635377-0.25g |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 0.25g |
$1498.0 | 2023-07-10 | ||
| Enamine | EN300-1635377-0.5g |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 0.5g |
$1563.0 | 2023-07-10 | ||
| Enamine | EN300-1635377-1.0g |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 1.0g |
$1629.0 | 2023-07-10 | ||
| Enamine | EN300-1635377-2.5g |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 2.5g |
$3191.0 | 2023-07-10 | ||
| Enamine | EN300-1635377-5.0g |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 5.0g |
$4722.0 | 2023-07-10 | ||
| Enamine | EN300-1635377-10.0g |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 10.0g |
$7004.0 | 2023-07-10 | ||
| Enamine | EN300-1635377-50mg |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 50mg |
$1008.0 | 2023-09-22 | ||
| Enamine | EN300-1635377-100mg |
4-(4,4-difluoropentyl)oxolan-3-ol |
2172579-63-2 | 100mg |
$1056.0 | 2023-09-22 |
4-(4,4-Difluoropentyl)oxolan-3-ol Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4-(4,4-Difluoropentyl)oxolan-3-ol
Introduction to 4-(4,4-Difluoropentyl)oxolan-3-ol (CAS No. 2172579-63-2)
4-(4,4-Difluoropentyl)oxolan-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2172579-63-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This oxolane derivative features a unique structural motif that has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of two fluorine atoms at the 4-position of the pentyl group introduces a high degree of electronic and steric modulation, making it a versatile scaffold for developing novel bioactive molecules.
The compound’s structure consists of an oxolane ring (a five-membered heterocycle containing one oxygen atom) substituted with a 4-(4,4-Difluoropentyl) side chain. This arrangement not only enhances the lipophilicity of the molecule but also provides a rigid framework that can be exploited for optimizing binding interactions with biological targets. The dual fluorine substituents contribute to metabolic stability and influence the electronic properties of the molecule, which are critical factors in medicinal chemistry.
In recent years, there has been growing interest in fluorinated compounds due to their ability to improve pharmacokinetic properties such as bioavailability, binding affinity, and resistance to enzymatic degradation. The CAS No. 2172579-63-2 associated with this compound underscores its importance in ongoing research efforts. Studies have demonstrated that fluorine atoms can modulate the pharmacological activity of molecules by affecting hydrogen bonding, lipophilicity, and electronic distribution. Consequently, derivatives like 4-(4,4-Difluoropentyl)oxolan-3-ol are being explored for their potential in treating various therapeutic conditions.
One of the most compelling aspects of this compound is its utility as a building block in synthetic chemistry. The oxolane ring provides a stable core that can be functionalized at multiple positions, allowing chemists to tailor the molecule for specific biological activities. For instance, modifications at the 3-position of the oxolane ring or within the pentyl side chain could lead to novel analogs with enhanced efficacy or reduced toxicity. This flexibility makes 4-(4,4-Difluoropentyl)oxolan-3-ol a valuable asset in drug development pipelines.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that its structure is well-suited for interactions with protein targets, particularly those involved in inflammatory and infectious diseases. The fluorinated side chain appears to enhance binding affinity by forming favorable hydrophobic interactions and π-cation interactions with biological macromolecules. These insights have guided experimental efforts to optimize the compound’s pharmacological profile.
The synthesis of 4-(4,4-Difluoropentyl)oxolan-3-ol (CAS No. 2172579-63-2) presents an interesting challenge due to the presence of sensitive functional groups. However, recent methodologies have improved the efficiency and scalability of its preparation. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the oxolane core, while fluorination techniques have been refined to introduce the fluorine atoms at desired positions. These advancements have made it feasible to produce sufficient quantities for preclinical testing and commercialization.
In clinical research, 4-(4,4-Difluoropentyl)oxolan-3-ol has been investigated as a potential therapeutic agent for several conditions. Initial studies indicate that it may exhibit anti-inflammatory properties by modulating signaling pathways associated with immune responses. Additionally, its structural features suggest applications in antiviral and anticancer therapies. While these findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The compound’s unique structural features also make it an attractive candidate for exploring new chemical space. By leveraging its scaffold for diversification through combinatorial chemistry or library synthesis, researchers can generate large numbers of derivatives for high-throughput screening. This approach has already led to several promising hits that are being further optimized in collaboration with pharmaceutical companies.
Regulatory considerations play a crucial role in advancing compounds like CAS No. 2172579-63-2 into clinical practice. Ensuring compliance with safety and quality standards is essential for their translation from laboratory research to market-ready products. Manufacturers must adhere to Good Manufacturing Practices (GMP) and conduct rigorous toxicological assessments before human trials can commence.
The future prospects for 4-(4,4-Difluoropentyl)oxolan-3-ol appear bright, given its structural versatility and potential therapeutic applications. Continued investment in synthetic methodologies and preclinical studies will be key to unlocking its full potential. As drug discovery efforts evolve toward more targeted and personalized therapies, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
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